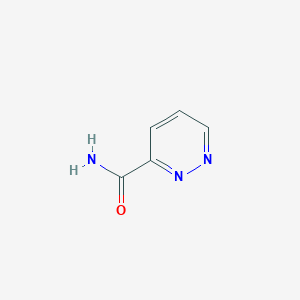
哒嗪-3-甲酰胺
概述
描述
Pyridazine-3-carboxamide is a heterocyclic compound that features a six-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities.
科学研究应用
Pyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Pyridazine-3-carboxamide derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
作用机制
Target of Action
Pyridazine-3-carboxamide is a highly selective inhibitor of protein tyrosine kinase 2 (TYK2) that targets the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway . TYK2 is an emerging drug target for various human autoimmune diseases .
Mode of Action
Pyridazine-3-carboxamide interacts with its target, TYK2, in a unique way. It inhibits TYK2 kinase in three distinct states: the autoinhibited state and two activated states for autophosphorylation and phosphorylation of downstream protein substrates . Its binding to the TYK2 pseudokinase domain in the autoinhibited state restricts the essential dynamics of the TYK2 kinase domain required for kinase activity . Furthermore, it binds competitively with ATP in the pseudokinase domain, and also directly prevents formation of the active state of TYK2 through steric clashes .
Biochemical Pathways
The primary biochemical pathway affected by Pyridazine-3-carboxamide is the JAK-STAT pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s nucleus, which results in DNA transcription and activity within the cell. The inhibition of TYK2 by Pyridazine-3-carboxamide impacts this pathway, leading to changes in the cell’s response to external signals .
Pharmacokinetics
It is known that the compound has reasonable pk exposures . More research is needed to fully understand the ADME properties of Pyridazine-3-carboxamide and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Pyridazine-3-carboxamide’s action primarily involve the inhibition of TYK2. This results in the silencing of chordotonal neurons and a decrease in intracellular Ca2+ levels . Unlike Group 9 and 29 insecticides, which hyperactivate chordotonal neurons and increase Ca2+ levels, active metabolites of Pyridazine-3-carboxamide silence these neurons .
生化分析
Biochemical Properties
Pyridazine-3-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to tyrosine kinase 2 (TYK2), an enzyme that plays a pivotal role in the signaling pathways of various cytokines. Pyridazine-3-carboxamide acts as an inhibitor of TYK2, thereby modulating the activity of this enzyme and influencing downstream signaling pathways . Additionally, this compound has been shown to interact with other proteins involved in cellular signaling and metabolic processes, further highlighting its biochemical significance.
Cellular Effects
Pyridazine-3-carboxamide exerts a range of effects on different types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of TYK2 by pyridazine-3-carboxamide can lead to alterations in cytokine signaling, which in turn affects immune cell function and inflammatory responses . Furthermore, this compound has been shown to impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of pyridazine-3-carboxamide involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, pyridazine-3-carboxamide binds to the active site of TYK2, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades mediated by cytokines, leading to changes in cellular responses. Additionally, pyridazine-3-carboxamide may interact with other enzymes and proteins, further modulating cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridazine-3-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that pyridazine-3-carboxamide remains stable under various experimental conditions, maintaining its inhibitory activity against TYK2 . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of monitoring the duration of exposure when studying the biochemical properties of pyridazine-3-carboxamide.
Dosage Effects in Animal Models
The effects of pyridazine-3-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit TYK2 activity and modulate cytokine signaling without causing significant adverse effects . At higher doses, pyridazine-3-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to ensure the safety and efficacy of pyridazine-3-carboxamide.
Metabolic Pathways
Pyridazine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key metabolic pathways involves its biotransformation by cytochrome P450 enzymes, which convert pyridazine-3-carboxamide into its active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of pyridazine-3-carboxamide is essential for elucidating its pharmacokinetic properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of pyridazine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation . The distribution of pyridazine-3-carboxamide within different tissues can affect its pharmacological activity and therapeutic potential.
Subcellular Localization
Pyridazine-3-carboxamide exhibits specific subcellular localization, which can impact its activity and function. This compound is often localized to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, pyridazine-3-carboxamide may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further modulating its biochemical properties and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: Pyridazine-3-carboxamide can be synthesized through various methods. One common approach involves the palladium-catalyzed aminocarbonylation of pyrazolo[3,4-b]pyridine derivatives. This method employs carbon monoxide gas generated ex situ using a two-chamber reactor. The reaction conditions are optimized to achieve high yields of up to 99% .
Industrial Production Methods: In industrial settings, the synthesis of pyridazine-3-carboxamide often involves large-scale aminocarbonylation reactions. The use of palladium catalysts and controlled reaction environments ensures the efficient production of this compound. The scalability of this method makes it suitable for commercial applications .
化学反应分析
Types of Reactions: Pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid, while reduction can produce pyridazine-3-carboxamide derivatives with varying degrees of saturation .
相似化合物的比较
- Pyridazine
- Pyridazinone
- Pyrazine
- Pyrimidine
Comparison: Pyridazine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature distinguishes it from other pyridazine derivatives, such as pyridazinone, which contains an oxygen atom at the third position of the ring. Pyridazine-3-carboxamide’s unique properties make it a valuable scaffold in drug discovery and development .
属性
IUPAC Name |
pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYLUKNFEYWGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278762 | |
| Record name | pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5450-54-4 | |
| Record name | 3-Pyridazinecarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridazinecarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9BP2E4PY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)
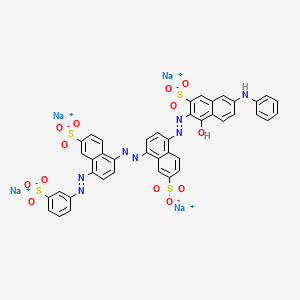
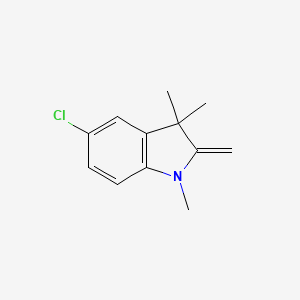
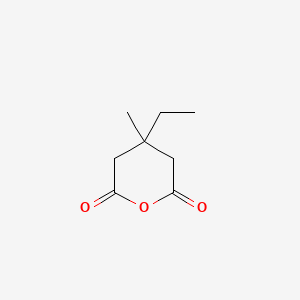
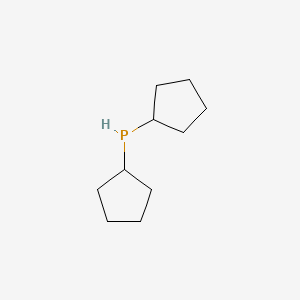
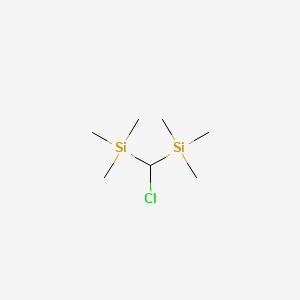
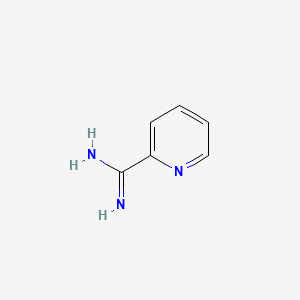
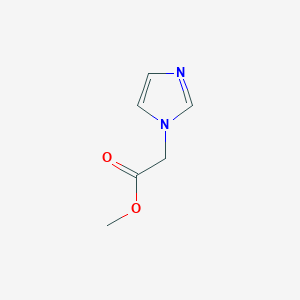
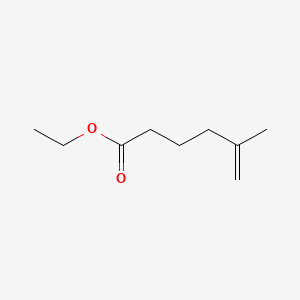
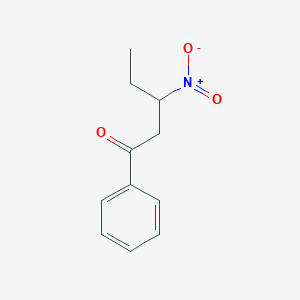

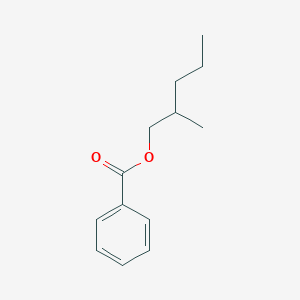
![4-[2-(2-Methoxyethoxy)ethoxy]aniline](/img/structure/B1582046.png)

